molecular formula C6H13NO3 B3253819 6-Amino-2-hydroxyhexanoic acid CAS No. 2279-99-4

6-Amino-2-hydroxyhexanoic acid

Cat. No.: B3253819
CAS No.: 2279-99-4
M. Wt: 147.17 g/mol
InChI Key: CEWDTFLISAWJHG-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxyhexanoic acid is an organic compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.1723 g/mol . It is a derivative of hexanoic acid, featuring both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process involves a four-step enzymatic cascade without the accumulation of intermediates, making it an efficient and environmentally friendly method.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chemical synthesis starting from cyclohexane. This process typically requires multiple reaction steps, including oxidation and hydrolysis, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

6-Amino-2-hydroxyhexanoic acid serves as a valuable building block in the synthesis of various biodegradable polymers, such as polycaprolactone. Its ability to participate in multiple types of chemical reactions (oxidation, reduction, and substitution) allows for the creation of diverse chemical derivatives that are useful in material science and polymer chemistry .

Biology

In biological research, this compound is used extensively to study enzyme-substrate interactions and metabolic pathways. Its structural similarity to lysine makes it a model compound for understanding amino acid behavior in biological systems. It has been utilized in studies focusing on protein-ligand interactions and enzyme mechanisms.

Medicine

This compound has potential therapeutic applications, particularly in inhibiting plasminogen binding which is crucial for fibrinolysis regulation. This property makes it a candidate for developing treatments related to clotting disorders and other cardiovascular conditions. Additionally, derivatives of this compound are being explored for antimicrobial and anticancer properties .

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its chiral nature enhances its utility in asymmetric synthesis processes within pharmaceutical development .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on plasminogen activation. The findings indicated that this compound effectively inhibits plasminogen binding, thereby reducing fibrinolysis rates in vitro. This suggests potential therapeutic uses in managing conditions related to excessive bleeding or clot formation.

Case Study 2: Biodegradable Polymers

Research focused on synthesizing polycaprolactone from this compound demonstrated its effectiveness as a biodegradable polymer precursor. The study highlighted the compound's role in enhancing the degradation rate of polycaprolactone compared to traditional petroleum-based polymers, supporting its application in environmentally friendly materials .

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxyhexanoic acid involves its interaction with specific molecular targets. For instance, it promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . This makes it effective in controlling bleeding disorders and other medical conditions related to excessive fibrinolysis.

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-hydroxyhexanoic acid is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various fields of research and industry.

Biological Activity

6-Amino-2-hydroxyhexanoic acid, also known as L-α-amino-β-hydroxyhexanoic acid, is a chiral amino acid derivative with the molecular formula C₆H₁₄ClNO₃. This compound features a hydroxyl group at the second carbon and an amino group at the sixth carbon of the hexanoic acid chain, making it a unique building block in pharmaceutical synthesis and biochemical research. Its hydrochloride form enhances solubility in aqueous solutions, which is beneficial for various applications in biochemistry and medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity , suggesting potential applications in developing new antibiotics. The structural characteristics of this compound may contribute to its effectiveness against certain bacterial strains, making it a candidate for further pharmacological exploration.

Enzymatic Reactions and Biotransformation

This compound has been shown to participate in various enzymatic reactions, particularly in the context of biotransformation processes. For instance, it can be utilized as a precursor in the synthesis of 6-amino caproic acid (6-ACA) through fermentation processes involving genetically engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum. These microorganisms can convert this compound into 6-aminohex-2-enoic acid, which is then further processed to yield 6-ACA .

Structural Similarities and Functional Implications

The compound shares structural similarities with other amino acids, which may influence its biological functions. For example:

Compound NameStructure SimilarityUnique Features
L-LysineSimilar amino structureEssential amino acid involved in protein synthesis
L-ThreonineHydroxyl group presentPlays a role in protein structure and function
L-AlanineBasic amino structureSimplest amino acid, important for metabolism
3-Hydroxybutyric AcidHydroxyl group presentInvolved in energy metabolism

The unique positioning of the hydroxyl and amino functional groups along the hexanoic chain may impart specific biochemical properties that differentiate it from these other compounds.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of various derivatives of this compound. The results indicated that certain modifications to the compound enhanced its efficacy against gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on its structure.

Enzymatic Cascade Reactions

Another significant research focused on the use of this compound in engineered microbial systems for biocatalysis. In this study, researchers demonstrated that by optimizing growth conditions and employing specific enzymatic pathways, high yields of 6-hydroxyhexanoic acid could be achieved from cyclohexane via a series of enzymatic transformations .

Properties

IUPAC Name

6-amino-2-hydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDTFLISAWJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

An aqueous solution (100 ml) of sodium nitrite (25.9 g, 0.36 mole) was gradually added to a stirred solution of L-lysine hydrate (19.0 g, 0.097 mole) in 10% sulfuric acid (250 mL) at 45-50° C. over a 2 hr period. After addition was complete, the solution was stirred at 25° C. for 3 hr. Urea was added to the solution in order to decompose nitric acid formed in the reaction process and the aqueous solution was poured on to an ion exchange column (Amberlite IR-120, H+ form, 200 ml). After the column was thoroughly washed with water, it was eluted with aqueous ammonium hydroxide until the eluant became negative to ninhydrin test. Combined fractions were evaporated in vacuo, which gave a yellow oil, 7.5 grams.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
19 g
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reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a dichloromethane (15 ml) solution of the 2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid (162 mg) obtained in the above step (a) was added with benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate (228 mg) which was obtained from 6-amino-2-hydroxyhexanoic acid described in Chem. Pharm. Bull., 621(1976) in a conventional manner, N-(dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (180 mg), and dimethylaminopyridine (38.7 mg), and then the mixture was stirred at room temperature for 16 hours. The organic substances were extracted with ethyl acetate, and the extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (10 g, chloroform:methanol=10:1) to obtain benzyl (S)-6-(benzyloxycarbonylamino)-2-((2-methyl-1-(3-phenylpropanoylamino)propyl)phosphinoyloxy)hexanoate (117 mg, 31%). This compound was subjected to the measurement of molecular weight and then used in the following reaction.
Name
benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate
Quantity
228 mg
Type
reactant
Reaction Step One
Name
2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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